molecular formula C13H16BrN3O2S B6798282 N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide

N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6798282
M. Wt: 358.26 g/mol
InChI Key: CGAJEZVPMOWYFR-UHFFFAOYSA-N
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Description

N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a unique combination of a brominated pyridine ring, a cyclopropyl group, and a thiazinane ring

Properties

IUPAC Name

N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c14-10-3-4-11(15-12(10)9-1-2-9)16-13(18)17-5-7-20(19)8-6-17/h3-4,9H,1-2,5-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAJEZVPMOWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=N2)NC(=O)N3CCS(=O)CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the pyridine ring.

    Cyclopropylation: Addition of the cyclopropyl group to the pyridine ring.

    Formation of the Thiazinane Ring: This step involves the cyclization of intermediates to form the thiazinane ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-cyclopropylpyridin-2-yl)-3-oxopiperazine-1-carboxamide
  • N-(5-bromo-6-cyclopropylpyridin-2-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide

Uniqueness

N-(5-bromo-6-cyclopropylpyridin-2-yl)-1-oxo-1,4-thiazinane-4-carboxamide is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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